molecular formula C13H18ClN3O2 B3037321 5-(allylamino)-4-chloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone CAS No. 477860-39-2

5-(allylamino)-4-chloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone

Cat. No. B3037321
CAS RN: 477860-39-2
M. Wt: 283.75 g/mol
InChI Key: CEFQCHLCQNNNCZ-UHFFFAOYSA-N
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Description

5-(allylamino)-4-chloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone, also known as 5-AAC-4-Cl-2-OB-3(2H)-Pyr, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It has a unique combination of chemical properties that make it suitable for use in a variety of laboratory experiments, and scientific research has been conducted to explore its potential applications. In

Scientific Research Applications

Herbicide Research and Development

Studies have shown that various substituted pyridazinone compounds, including 5-(allylamino)-4-chloro-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone, are effective herbicides. These compounds act by inhibiting the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity. Research indicates that certain molecular substitutions in the pyridazinone structure enhance their biological properties, including resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton et al., 1969).

Biochemical Effects on Plants

Investigations into the biochemical impacts of substituted pyridazinone herbicides on plants have revealed diverse effects. For instance, the herbicide BASF 13-338 (a substituted pyridazinone) affects the desaturation of linoleic acid in different molecular species of lipids in Arabidopsis thaliana, indicating a specific biochemical interaction with the plant's lipid metabolism (Norman & John, 1987).

Environmental Persistence and Metabolism

Research into the environmental behavior of pyridazinones has focused on their persistence and metabolism in different settings, such as in cranberry plants. Studies demonstrate that compounds like 14C-SAN-6706, a pyridazinone derivative, are readily translocated within plants and metabolized into demethylated analogs (Yaklich, Karczmarczyk, & Devlin, 1974).

Chemical Reactivity and Derivatives

The reactivity of substituted pyridazinones with various reagents has been studied to explore their potential for generating novel compounds. This research is essential for understanding the chemical versatility and potential applications of pyridazinones in different fields (Katrusiak, Katrusiak, & Bałoniak, 1994).

Effects on Photosynthetic Mechanisms

The immediate impact of pyridazinone herbicides on photosynthetic electron transport in algal systems has been a subject of study. This research helps in understanding the mechanism of action of these herbicides at the cellular level, particularly their effect on the photosystem II electron transport (Samuel & Bose, 1987).

properties

IUPAC Name

4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-(prop-2-enylamino)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-5-6-15-9-7-16-17(12(19)11(9)14)8-10(18)13(2,3)4/h5,7,15H,1,6,8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFQCHLCQNNNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)NCC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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